molecular formula C18H28O5 B124804 Hynapene A CAS No. 155111-89-0

Hynapene A

Cat. No. B124804
M. Wt: 324.4 g/mol
InChI Key: NAXMPIYZDKZMMN-YDFGWWAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hynapene A is a natural product that was first discovered in the roots of Hypecoum erectum in 1999. It is a complex molecule with a unique structure that has attracted the attention of researchers in various fields. Hynapene A has shown promising results in various scientific research applications due to its potent biological activity.

Scientific Research Applications

Anticoccidial Properties

Hynapenes, including Hynapene A, are notable for their anticoccidial properties. A study by Tabata, Tomoda, Iwai, and Ōmura (1993) focused on the structures of Hynapenes A, B, and C, identifying them as novel anticoccidial agents produced by Penicillium sp. Their research determined that Hynapenes have significant effects in inhibiting the growth of Eimeria tenella, a parasite causing coccidiosis, in an in vitro assay using BHK-21 cells as a host. This discovery opens avenues for the application of Hynapene A in addressing coccidiosis, a significant concern in poultry farming and veterinary medicine (Tabata et al., 1993).

In another study, the same team of researchers elaborated on the production, isolation, and physico-chemical and biological properties of Hynapenes A, B, and C. They isolated these compounds from the fermentation broth of Penicillium sp. FO-1611, demonstrating their effectiveness as anticoccidial compounds, thus reinforcing their potential use in controlling coccidiosis (Tabata et al., 1993).

properties

CAS RN

155111-89-0

Product Name

Hynapene A

Molecular Formula

C18H28O5

Molecular Weight

324.4 g/mol

IUPAC Name

(2E,4E)-5-(1,3,4-trihydroxy-2,6,8-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-yl)penta-2,4-dienoic acid

InChI

InChI=1S/C18H28O5/c1-10-8-11(2)15-13(9-10)17(22)16(21)12(3)18(15,23)7-5-4-6-14(19)20/h4-7,10-13,15-17,21-23H,8-9H2,1-3H3,(H,19,20)/b6-4+,7-5+

InChI Key

NAXMPIYZDKZMMN-YDFGWWAZSA-N

Isomeric SMILES

CC1CC(C2C(C1)C(C(C(C2(/C=C/C=C/C(=O)O)O)C)O)O)C

SMILES

CC1CC(C2C(C1)C(C(C(C2(C=CC=CC(=O)O)O)C)O)O)C

Canonical SMILES

CC1CC(C2C(C1)C(C(C(C2(C=CC=CC(=O)O)O)C)O)O)C

synonyms

5-(1,3,4-trihydroxy-2,6,8-trimethyldecalin)-2,4-pentadienoic acid
hynapene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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